molecular formula C21H18O B14251045 2,3-Diphenyl-3a,5,6,6a-tetrahydro-1,5-methanopentalen-4(1H)-one CAS No. 188848-91-1

2,3-Diphenyl-3a,5,6,6a-tetrahydro-1,5-methanopentalen-4(1H)-one

Katalognummer: B14251045
CAS-Nummer: 188848-91-1
Molekulargewicht: 286.4 g/mol
InChI-Schlüssel: XASAKQPLHVJAGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2,3-Diphenyl-3a,5,6,6a-tetrahydro-1,5-methanopentalen-4(1H)-one” is a complex organic compound characterized by its unique polycyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “2,3-Diphenyl-3a,5,6,6a-tetrahydro-1,5-methanopentalen-4(1H)-one” typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired polycyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

“2,3-Diphenyl-3a,5,6,6a-tetrahydro-1,5-methanopentalen-4(1H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

“2,3-Diphenyl-3a,5,6,6a-tetrahydro-1,5-methanopentalen-4(1H)-one” has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which “2,3-Diphenyl-3a,5,6,6a-tetrahydro-1,5-methanopentalen-4(1H)-one” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and producing desired effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Diphenyl-1,4-dihydro-1,4-methanonaphthalene: Shares a similar polycyclic structure but differs in the arrangement of rings.

    2,3-Diphenyl-1,4-dihydro-1,4-epoxynaphthalene: Contains an epoxide group, leading to different reactivity and applications.

Uniqueness

“2,3-Diphenyl-3a,5,6,6a-tetrahydro-1,5-methanopentalen-4(1H)-one” is unique due to its specific polycyclic framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

188848-91-1

Molekularformel

C21H18O

Molekulargewicht

286.4 g/mol

IUPAC-Name

4,5-diphenyltricyclo[4.2.1.03,7]non-4-en-2-one

InChI

InChI=1S/C21H18O/c22-21-15-11-16-17(12-15)20(21)19(14-9-5-2-6-10-14)18(16)13-7-3-1-4-8-13/h1-10,15-17,20H,11-12H2

InChI-Schlüssel

XASAKQPLHVJAGT-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3C1C(C2=O)C(=C3C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.